REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=O.[N:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][NH2:21])[CH:15]=1.C(N(CC)C(C)C)(C)C.Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1>C(=O)([O-])O.[Na+].C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([NH:21][CH2:20][C:16]1[CH:15]=[N:14][CH:19]=[CH:18][CH:17]=1)=[O:7] |f:3.4,5.6,7.8|
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.55 mL
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CN
|
Name
|
|
Quantity
|
2.61 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
4.31 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine by the order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Distilling the solvent off, 4.09 g of the title compound
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C(=O)NCC=2C=NC=CC2)C=CC1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |